Desoxo-Narchinol A

Übersicht

Beschreibung

Desoxo-Narchinol A is a nardosinone-type sesquiterpenoid found in the rhizomes and roots of Nardostachys jatamansi . It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant activity . It has shown protective effects against lipopolysaccharide (LPS)-induced inflammation .

Physical And Chemical Properties Analysis

Desoxo-Narchinol A has a molecular formula of C12H16O2 and a molecular weight of 192.25 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Oral Bioavailability

- Study 1: Desoxo-narchinol A, a major active constituent from Nardostachys jatamansi, exhibits anti-inflammatory, antioxidant, and anticonvulsant activities. A study developed and validated a liquid chromatography-tandem mass spectrometry method to quantify desoxo-narchinol A in rat and mouse plasma, aiding in pharmacokinetic analysis and further clinical studies of this compound (Thapa et al., 2019).

Comparative Pharmacokinetics

- Study 2: Research comparing the pharmacokinetics of pure desoxo-narchinol A and nardosinonediol with extracts from Nardostachys jatamansi (NR) found that desoxo-narchinol A possesses anti-inflammatory activity. This study is pivotal in deciding whether isolated compounds or NR extract exhibit better pharmacological activity (Le et al., 2018).

Anti-neuroinflammatory Effects

- Study 3: Desoxo-narchinol A and narchinol B from Nardostachys jatamansi have been reported to inhibit production of certain inflammatory mediators in microglial cells, potentially making them candidates for preventing neuroinflammation in neurodegenerative diseases (Kim et al., 2018).

Cytotoxic Activity

- Study 4: Desoxo-narchinol-A, isolated from Nardostachys chinensis, displayed cytotoxic activity against P-388 cells, indicating its potential use in cancer research (Itokawa et al., 1993).

Wirkmechanismus

Desoxo-Narchinol A has been reported to inhibit the nuclear factor (NF)-κB pathway, by repressing the phosphorylation and degradation of inhibitor kappa B (IκB)-α, nuclear translocation of the p65/p50 heterodimer, and DNA-binding activity of the p65 subunit . It also induces heme oxygenase-1 (HO-1) protein expression, which is mediated by the activation of nuclear transcription factor erythroid-2-related factor 2 (Nrf2) .

Safety and Hazards

Zukünftige Richtungen

Desoxo-Narchinol A and its effects on neuroinflammation in neurodegenerative diseases have been studied . It has potential as a candidate for the development of preventive agents for the regulation of neuroinflammation in neurodegenerative diseases . Further preclinical and clinical studies of Desoxo-Narchinol A may be useful .

Eigenschaften

IUPAC Name |

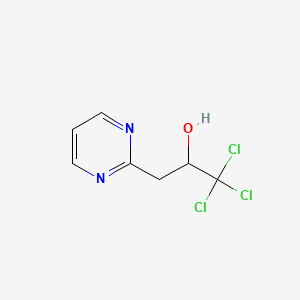

(4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-3-5-9-10(13)6-7-11(14)12(8,9)2/h5-8,11,14H,3-4H2,1-2H3/t8-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIMWUTQXMOSD-FXAINCCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C=CC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desoxo-Narchinol A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)